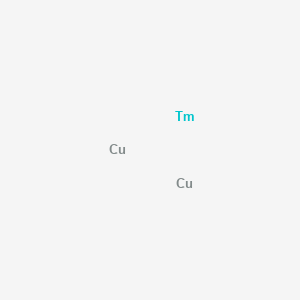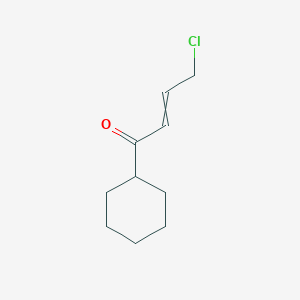![molecular formula C23H28OSi B14600891 Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane CAS No. 59821-16-8](/img/structure/B14600891.png)
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane is a complex organosilicon compound. This compound features a unique structure that combines a naphthalene ring, a cyclohexadiene ring, and a prop-2-en-1-yloxy group, all bonded to a silicon atom. The presence of these diverse functional groups makes this compound an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane typically involves multiple steps:
Formation of the naphthalen-1-yl cyclohexa-2,4-dien-1-yl intermediate: This step involves the Diels-Alder reaction between naphthalene and a suitable diene to form the cyclohexadiene ring.
Introduction of the prop-2-en-1-yloxy group: This can be achieved through an etherification reaction where the hydroxyl group of the intermediate reacts with prop-2-en-1-ol under acidic or basic conditions.
Attachment of the silicon atom: The final step involves the reaction of the intermediate with trimethylchlorosilane in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadiene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the double bonds in the cyclohexadiene ring, converting them into single bonds and forming cyclohexane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Cyclohexane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The presence of the silicon atom allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.
類似化合物との比較
Similar Compounds
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}germane: Contains a germanium atom instead of silicon, leading to different reactivity and stability.
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}stannane: Contains a tin atom, which can impart different biological activities and toxicities.
Uniqueness
The unique combination of a naphthalene ring, a cyclohexadiene ring, and a prop-2-en-1-yloxy group bonded to a silicon atom makes Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane distinct
特性
CAS番号 |
59821-16-8 |
|---|---|
分子式 |
C23H28OSi |
分子量 |
348.6 g/mol |
IUPAC名 |
trimethyl-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-prop-2-enoxymethyl]silane |
InChI |
InChI=1S/C23H28OSi/c1-5-18-24-22(25(2,3)4)23(16-9-6-10-17-23)21-15-11-13-19-12-7-8-14-20(19)21/h5-16,22H,1,17-18H2,2-4H3 |
InChIキー |
KBYNIOCKTIVYPQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



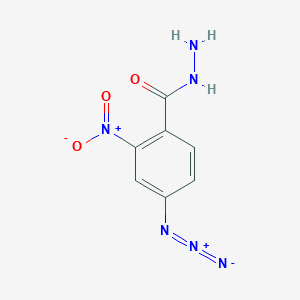

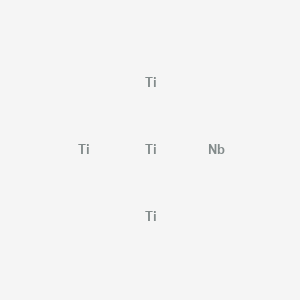
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)


![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
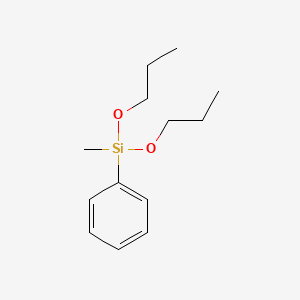
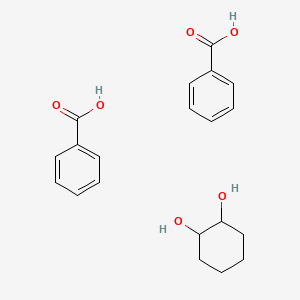
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)

